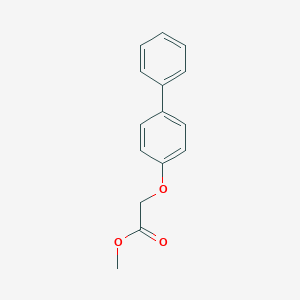
Methyl (biphenyl-4-yloxy)acetate
概要
説明
Methyl (biphenyl-4-yloxy)acetate: is an organic compound with the molecular formula C15H14O3 . It is an ester formed from the reaction of biphenyl-4-ol and methyl acetate. This compound is known for its applications in organic synthesis and various industrial processes.
科学的研究の応用
Chemistry: Methyl (biphenyl-4-yloxy)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis reactions. It acts as a substrate for esterases and lipases, helping to elucidate enzyme mechanisms and kinetics.
Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of prodrugs, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: In the industrial sector, this compound is used as a plasticizer and a solvent for various applications. It is also employed in the manufacture of fragrances and flavorings due to its pleasant aroma.
準備方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for synthesizing methyl (biphenyl-4-yloxy)acetate involves the esterification of biphenyl-4-ol with methyl acetate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where biphenyl-4-boronic acid is reacted with methyl 2-bromoacetate in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: Methyl (biphenyl-4-yloxy)acetate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or aldehydes, depending on the reducing agent used. Lithium aluminum hydride is a common reducing agent for this purpose.
Substitution: The ester group in this compound can be substituted with various nucleophiles, such as amines or thiols, to form amides or thioesters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: Biphenyl-4-methanol or biphenyl-4-aldehyde.
Substitution: Biphenyl-4-amide or biphenyl-4-thioester.
作用機序
The mechanism of action of methyl (biphenyl-4-yloxy)acetate involves its hydrolysis by esterases to produce biphenyl-4-ol and acetic acid. The biphenyl-4-ol can further undergo metabolic transformations, including oxidation and conjugation reactions. The molecular targets and pathways involved in these processes are primarily related to the enzymes that catalyze ester hydrolysis and subsequent metabolic reactions.
類似化合物との比較
Ethyl (biphenyl-4-yloxy)acetate: Similar in structure but with an ethyl group instead of a methyl group. It exhibits similar chemical properties and applications.
Methyl (biphenyl-4-yloxy)propionate: Contains a propionate group instead of an acetate group. It has different reactivity and is used in different synthetic applications.
Methyl (biphenyl-4-yloxy)butyrate: Contains a butyrate group, leading to variations in its physical and chemical properties.
Uniqueness: Methyl (biphenyl-4-yloxy)acetate is unique due to its specific ester linkage, which imparts distinct reactivity and stability. Its applications in organic synthesis, biological research, and industrial processes make it a versatile compound with broad utility.
特性
IUPAC Name |
methyl 2-(4-phenylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)11-18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMVTGFZGFVODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383129 | |
| Record name | methyl (biphenyl-4-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54334-73-5 | |
| Record name | methyl (biphenyl-4-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
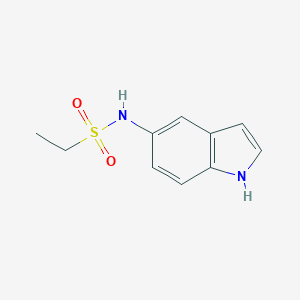

![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)
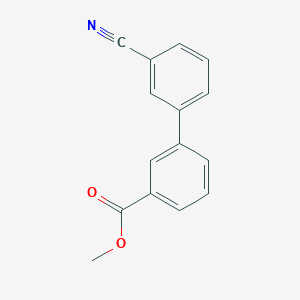
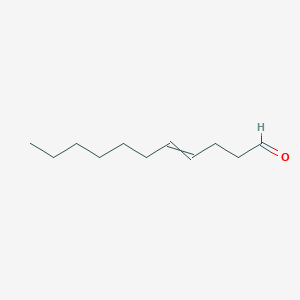

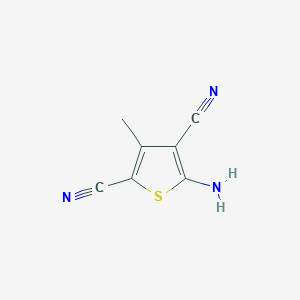





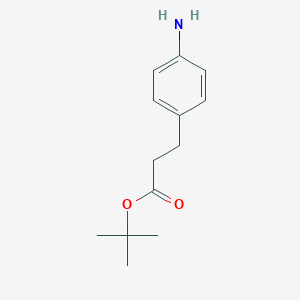
![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)
